molecular formula C7H11NO6 B14391405 Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester CAS No. 88488-49-7

Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester

Cat. No.: B14391405
CAS No.: 88488-49-7
M. Wt: 205.17 g/mol
InChI Key: MVSFHMLQBJMCFT-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester is a chemical compound with the molecular formula C7H11NO6 It is an ester derivative of butanoic acid, featuring a nitrooxy group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester typically involves the esterification of 3-oxo-butanoic acid with 3-(nitrooxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters and other derivatives.

Scientific Research Applications

Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can release nitric oxide (NO), which plays a role in various biochemical pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-oxo-, propyl ester: Similar structure but lacks the nitrooxy group.

    Butanoic acid, 3-oxo-, 2-propenyl ester: Similar structure but with a different ester group.

    Acetoacetic acid derivatives: Compounds with similar keto and ester functionalities.

Uniqueness

Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. This group can release nitric oxide, making it valuable for applications in medicine and biology.

Properties

CAS No.

88488-49-7

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

3-nitrooxypropyl 3-oxobutanoate

InChI

InChI=1S/C7H11NO6/c1-6(9)5-7(10)13-3-2-4-14-8(11)12/h2-5H2,1H3

InChI Key

MVSFHMLQBJMCFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCCO[N+](=O)[O-]

Origin of Product

United States

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